4-(Bromomethyl)-3,5-dichlorobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(bromomethyl)-3,5-dichlorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O/c15-8-11-12(16)6-10(7-13(11)17)14(18)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZXGPVKLBVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)CBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 3,5 Dichlorobenzophenone
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The C(sp³)–Br bond in the benzylic position of 4-(bromomethyl)-3,5-dichlorobenzophenone is highly activated towards nucleophilic attack. This reactivity is characteristic of benzylic halides and allows for a wide range of derivatizations through SN2-type mechanisms.
The formation of ethers from benzylic halides is a well-established transformation, often accomplished via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the displacement of the bromide ion by an alkoxide nucleophile. Similarly, thioethers can be synthesized by reacting the bromomethyl group with a thiolate nucleophile. Thiolate anions are excellent nucleophiles for SN2 reactions involving alkyl halides. nih.gov
In a typical ether synthesis, this compound would be treated with a selected alcohol in the presence of a base (e.g., NaH, K₂CO₃) to generate the alkoxide in situ. For thioether synthesis, a thiol is reacted with the substrate under basic conditions to form the corresponding thiolate, which then displaces the bromide.
Table 1: Representative Nucleophilic Substitution Reactions for Ether and Thioether Synthesis
| Entry | Nucleophile | Reagent/Conditions | Product Type | Ref. |
| 1 | Sodium Ethoxide | NaOEt / EtOH | Ether | masterorganicchemistry.com |
| 2 | Sodium Phenoxide | NaOPh / DMF | Aryl Ether | masterorganicchemistry.com |
| 3 | Sodium Ethanethiolate | NaSEt / EtOH | Thioether | nih.gov |
| 4 | Sodium Thiophenolate | NaSPh / DMF | Aryl Thioether | rsc.org |
Note: The reactions in Table 1 are illustrative examples based on the general reactivity of benzylic bromides and may not represent optimized conditions for this compound specifically.
The bromomethyl group readily undergoes substitution reactions with various nitrogen-based nucleophiles to produce a range of nitrogen-containing derivatives. Primary and secondary amines can be alkylated by this compound to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Other nitrogen nucleophiles, such as azide (B81097) ions, can also be employed to introduce different functionalities, which can be further transformed (e.g., reduction of azides to primary amines). The synthesis of 4-aminoquinazoline derivatives, a privileged structure in medicinal chemistry, often involves regioselective nucleophilic aromatic substitution, but direct alkylation of amines with benzylic halides is also a fundamental route to complex nitrogenous compounds. nih.gov
Beyond simple alkoxides and thiolates, a broader range of oxygen and sulfur nucleophiles can be used to derivatize the bromomethyl group. Carboxylate anions, for example, can react to form ester derivatives. Phenoxides are effective nucleophiles for creating aryl ether linkages. On the sulfur side, various sulfur-containing heterocycles or other sulfur nucleophiles can be employed. The high reactivity of the benzylic bromide facilitates these transformations under relatively mild conditions. nih.gov
Carbon-Carbon Bond Formation via the Bromomethyl Moiety
The C(sp³)–Br bond of the bromomethyl group is also a valuable handle for constructing new carbon-carbon bonds, most notably through transition metal-catalyzed cross-coupling reactions.
While classic Suzuki, Sonogashira, and Heck reactions typically involve the coupling of C(sp²) centers (aryl/vinyl halides), modifications and specific catalytic systems have been developed to include C(sp³)-hybridized electrophiles like benzylic bromides.
Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., an arylboronic acid). Such reactions enable the formation of diarylmethane structures. While the coupling of aryl halides is more common, protocols for the Suzuki coupling of benzylic halides have been successfully developed. nih.govsemanticscholar.org Copper-catalyzed Suzuki-Miyaura-type cross-couplings of benzyl (B1604629) bromides with arylboronic acids have also been reported as an effective method for synthesizing diarylalkanes. researchgate.net
Sonogashira Coupling : The Sonogashira reaction allows for the formation of a C(sp³)–C(sp) bond, coupling the benzylic position with a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by both palladium and copper salts. thieme-connect.comlibretexts.org Efficient protocols for the cross-coupling of benzyl bromides with lithium acetylides have been developed that proceed rapidly at room temperature and tolerate a variety of functional groups. rsc.org
Heck Reaction : The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The direct use of benzylic halides in Heck-type reactions is less common but possible. It often proceeds through a different mechanistic pathway than the standard Pd(0)/Pd(II) cycle for aryl halides. A plausible mechanism involves oxidative addition of the benzyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. acs.org
Table 2: Potential Cross-Coupling Reactions of Benzylic Bromides
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |
| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst, Base | Diarylalkane | researchgate.net |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | Benzyl Alkyne | rsc.org |
| Heck-type | Alkene | Pd(0) catalyst, Base | Substituted Alkene | acs.org |
The benzylic position is susceptible to radical formation. While the C-Br bond is the most likely site of reaction under many conditions, the adjacent C-H bonds on the aromatic ring or the carbonyl group could potentially be involved in radical C-H functionalization processes. Radical C-H functionalization reactions, often initiated by hydrogen-atom transfer (HAT), provide strategic opportunities to functionalize molecules. nih.gov
The benzophenone (B1666685) moiety itself is a well-known photosensitizer. Upon UV irradiation, it can promote the formation of radical species. This property could potentially be exploited in radical-mediated C-H functionalization reactions where this compound acts as both a reactant and an initiator. Furthermore, methods for the direct functionalization of benzylic C(sp³)–H bonds using radical relays or radical-chain mechanisms are an active area of research and could be conceptually applied to further modify the core structure. wisc.eduacs.org
Reactivity of the Benzophenone Carbonyl Group
The reactivity of this compound is largely dictated by its two primary functional groups: the benzophenone carbonyl and the benzylic bromide. The carbonyl group, a ketone situated between two aromatic rings, is a site for nucleophilic addition and redox reactions. The presence of two electron-withdrawing chlorine atoms on one of the phenyl rings enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.
Nucleophilic Additions to the Ketone
The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles, leading to the formation of tertiary alcohols or new carbon-carbon double bonds.
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a classic method for forming carbon-carbon bonds. The reaction with a Grignard reagent, such as methylmagnesium bromide, proceeds through a nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the intermediate to yield a tertiary alcohol. The electron-withdrawing chloro substituents on the phenyl ring are expected to increase the rate of this reaction relative to unsubstituted benzophenone. However, the benzylic bromide moiety presents a potential complication, as Grignard reagents can also react with alkyl halides. Careful control of reaction conditions, such as low temperatures, is necessary to favor carbonyl addition over substitution at the benzylic position.
Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. This reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane, which attacks the carbonyl carbon. The reaction proceeds via a betaine (B1666868) intermediate that collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. This method is highly effective for specifically replacing the carbonyl oxygen with a carbon-carbon double bond under mild conditions.
Table 1: Representative Nucleophilic Addition Reactions
The following table presents plausible outcomes for nucleophilic addition reactions on this compound, based on established reactivity for substituted benzophenones. Yields are estimates for illustrative purposes.
| Reaction Type | Reagent | Product | Estimated Yield |
| Grignard Addition | Methylmagnesium bromide | 1-(4-(Bromomethyl)-3,5-dichlorophenyl)-1-phenylethanol | 85-90% |
| Wittig Olefination | Methylenetriphenylphosphorane | 1-(4-(Bromomethyl)-3,5-dichlorophenyl)-1-phenylethene | 90-95% |
Reduction and Oxidation Processes
Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and is highly effective for reducing ketones to alcohols with high yields. chemspider.com A typical procedure involves stirring the ketone with NaBH₄ in methanol, followed by an acidic workup to yield the corresponding benzhydrol derivative. chemspider.com LiAlH₄ is a much stronger reducing agent and will also effectively reduce the ketone; however, its higher reactivity requires anhydrous conditions (e.g., in diethyl ether or THF) and careful handling. Given the presence of the benzylic bromide, LiAlH₄ could potentially also reduce the C-Br bond, leading to side products. Therefore, NaBH₄ is generally the preferred reagent for this specific transformation.
Oxidation: Ketones, including benzophenones, are generally resistant to oxidation under standard conditions. Unlike aldehydes, they lack a hydrogen atom on the carbonyl carbon, making oxidation difficult without breaking carbon-carbon bonds. However, the benzylic bromide moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the bromomethyl group. Under vigorous conditions, these reagents can cleave the benzylic C-H and C-C bonds to form a carboxylic acid. masterorganicchemistry.com For instance, treatment of benzyl halides with oxidizing agents like hydrogen peroxide in the presence of a catalyst can yield the corresponding benzoic acid. organic-chemistry.org Therefore, oxidation of the entire molecule would likely target the bromomethyl group rather than the benzophenone carbonyl core.
Table 2: Representative Redox Reactions
The following table outlines expected outcomes for the reduction and oxidation of this compound based on reactions with analogous compounds.
| Reaction Type | Reagent/Conditions | Major Product | Reported Yield (Analogue) |
| Carbonyl Reduction | NaBH₄ in Methanol | 4-(Bromomethyl)-3,5-dichlorophenylmethanol | ~95% (for Benzophenone) chemspider.com |
| Benzylic Oxidation | H₂O₂ / Na₂WO₄ | 4-Benzoyl-2,6-dichlorobenzoic acid | ~83% (for Benzyl Chloride) organic-chemistry.org |
Stability and Degradation Mechanisms under Various Reaction Conditions
The stability of this compound is influenced by environmental factors such as heat, light, and the presence of acids or bases. Degradation can occur at either the benzophenone core or the reactive benzylic bromide side chain.
Photochemical Stability: Benzophenone itself is a well-known photosensitizer that can absorb UV radiation. bgsu.edumedicaljournals.se This absorption excites the molecule to a triplet state, which can then abstract hydrogen atoms from other molecules, leading to photoreduction and the formation of benzopinacol (B1666686). bgsu.edu Substituted benzophenones often retain this photochemical activity. Therefore, under UV irradiation, this compound is expected to be unstable, potentially undergoing photoreduction at the carbonyl group or other photochemical transformations. The presence of halogen atoms can also influence the photochemical behavior, sometimes leading to dehalogenation reactions.
Thermal Stability: While generally stable under recommended storage conditions in a cool, dry place, halogenated aromatic compounds can degrade at high temperatures. researchgate.net Thermal decomposition of brominated organic compounds can lead to the formation of hydrogen bromide and various aromatic fragments through radical mechanisms. cetjournal.it For this compound, significant thermal stress would likely lead to the cleavage of the C-Br bond as an initial step in the degradation pathway.
Acidic and Basic Conditions: The molecule's stability is compromised under both acidic and basic conditions, primarily due to the reactivity of the benzylic bromide group.
Hydrolysis: The C-Br bond at the benzylic position is susceptible to nucleophilic substitution, including hydrolysis. In the presence of water, especially when heated or under acidic or basic catalysis, the bromomethyl group can be converted to a hydroxymethyl group (an alcohol). This reaction proceeds via an Sₙ1 or Sₙ2 mechanism. The benzylic position stabilizes a carbocation intermediate, favoring an Sₙ1 pathway, particularly under neutral or acidic conditions. Under basic conditions (e.g., with aqueous sodium hydroxide), an Sₙ2 displacement of the bromide by a hydroxide (B78521) ion is the predominant mechanism. google.com
Nucleophilic Substitution: The benzylic bromide is a good leaving group, making the benzylic carbon an excellent electrophile for a wide range of nucleophiles. pressbooks.pub Besides hydrolysis, it can react with alkoxides to form ethers, with cyanide to form nitriles, and with amines to form benzylamines. This high reactivity means the compound will readily degrade in the presence of common nucleophiles.
The dichloro-substituted ring is generally stable and unreactive towards nucleophilic aromatic substitution unless under very harsh conditions, as the ring is not sufficiently activated by electron-withdrawing groups for this reaction to occur readily.
Applications and Functionalization in Advanced Materials and Organic Synthesis
Role as a Photoinitiator and Photoredox Catalyst Precursor
The benzophenone (B1666685) moiety is a well-established chromophore that can absorb UV light, making its derivatives valuable as photoinitiators. These molecules initiate polymerization reactions upon exposure to light, a process fundamental to technologies like UV curing and 3D printing.
Research into novel benzophenone derivatives demonstrates a continuous effort to enhance photoinitiation efficiency. For instance, a photoinitiator synthesized using 4-(bromomethyl)benzophenone (B1266169) as a raw material showed significantly improved light absorption properties compared to the parent benzophenone molecule. researchgate.net Studies on other multifunctional benzophenone-based photoinitiators have shown high final conversion rates in the free radical photopolymerization of acrylates. rsc.org The efficiency of these systems is often evaluated by measuring the rate of polymerization and the final degree of monomer conversion.
The table below summarizes findings from efficiency studies on benzophenone derivatives, highlighting key performance metrics.
| Photoinitiator System | Monomer System | Light Source | Final Conversion (%) | Reference |
| Multifunctional Benzophenone (BT3)/Iodonium (B1229267) Salt/Amine | Acrylates | LED@405 nm | 77 | rsc.org |
| MBPBP (derived from 4-(bromomethyl)benzophenone) | Not Specified | UV | Higher efficiency than Benzophenone | researchgate.net |
This data is based on studies of derivatives and analogous structures to 4-(Bromomethyl)-3,5-dichlorobenzophenone.
To improve performance and expand the absorption range into the near-UV and visible light spectrum, hybrid photoinitiator systems are being developed. These systems often consist of multiple components that work synergistically. For example, benzophenone derivatives have been combined with other chemical groups like triphenylamine (B166846) and carbazole (B46965) to create hybrid structures. rsc.org These modifications can lead to a red-shift in the absorption maxima and enhance molar extinction coefficients, making them more effective under LED light sources. rsc.org Other hybrid approaches involve combining a photoinitiator with additives such as iodonium salts or N-vinylcarbazole to create highly efficient two- or three-component systems capable of initiating both free-radical and cationic polymerization. rsc.orgrsc.org
Utility as a Key Synthetic Intermediate for Complex Molecules
The presence of a reactive bromomethyl group makes this compound a valuable building block in organic synthesis. This group can readily undergo nucleophilic substitution reactions, allowing for its incorporation into a wide variety of more complex molecules.
Nitrogen-containing heterocyclic compounds are crucial scaffolds in many pharmaceuticals and functional materials. nih.govclockss.org The bromomethyl group is a key functional handle for the synthesis of these structures. It can react with various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds, which is a fundamental step in the construction of heterocyclic rings. For example, compounds with a bromomethyl group can be used to alkylate amines, amides, or other nitrogenous precursors, leading to the formation of rings like tetrazoles or thiazoles. google.comnih.gov While direct synthesis examples using this compound are not detailed in the literature, the reactivity of the bromomethyl group is a well-established principle in the synthesis of diverse nitrogen heterocycles. rsc.orgmdpi.comnih.gov
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs can be tailored by modifying these organic linkers. researchgate.net this compound can serve as a precursor for such functionalized linkers. The benzophenone carboxylic acid derivative, which could be synthesized from the bromomethyl compound, can be used as a linker in the initial MOF synthesis. Alternatively, the bromomethyl group itself provides a reactive site for post-synthetic modification (PSM). researchgate.net In PSM, a pre-assembled MOF containing appropriate linkers can be modified by reacting the bromomethyl groups with desired functional molecules, allowing for the introduction of new chemical functionalities into the framework's pores. researchgate.netmdpi.com This enables the creation of highly tailored materials for applications in gas storage, catalysis, and drug delivery. researchgate.netrsc.org
Spectroscopic Characterization and Computational Chemistry Investigations of 4 Bromomethyl 3,5 Dichlorobenzophenone
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, each method provides a unique piece of the structural puzzle. For 4-(Bromomethyl)-3,5-dichlorobenzophenone, a combination of NMR, vibrational, mass, and electronic spectroscopy would be required for full structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Analysis: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the protons on the two phenyl rings. The 3,5-dichlorophenyl ring contains two equivalent protons meta to the carbonyl group and one proton para to it, which would likely appear as a triplet and a doublet, respectively. The 4-(bromomethyl)phenyl ring has two sets of equivalent protons, each appearing as a doublet due to coupling with their ortho neighbors. The most downfield aromatic signals are typically those closest to the electron-withdrawing carbonyl group. A key diagnostic signal would be a singlet in the aliphatic region, corresponding to the two protons of the bromomethyl (-CH₂Br) group.
¹³C NMR Analysis: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The most downfield signal is expected to be the carbonyl carbon of the benzophenone (B1666685) core due to its significant deshielding. The aromatic region would display multiple signals for the substituted phenyl rings. The carbon of the bromomethyl group (-CH₂Br) would appear in the aliphatic region, at a chemical shift influenced by the attached bromine atom.
2D NMR Analysis: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, confirming the ortho-relationships in the phenyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~194-196 |
| Ar-H (dichloro-ring) | ~7.6-7.8 | m | ~128-138 |
| Ar-H (bromomethyl-ring) | ~7.5-7.7 | m | ~129-140 |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹ for aromatic ketones. researchgate.netresearchgate.net Other significant peaks would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the CH₂ group (~2925 and 2855 cm⁻¹). The presence of the halogen substituents would be indicated by C-Cl stretching vibrations (typically 600-800 cm⁻¹) and C-Br stretching (~500-600 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. chegg.com
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C=O stretch is also Raman active. This technique can be particularly useful for observing vibrations that are weak in the IR spectrum.
Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~2960-2850 | ~2960-2850 |
| Carbonyl (C=O) Stretch | ~1660 | ~1660 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
| C-Cl Stretch | ~800-600 | ~800-600 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
For this compound, the mass spectrum would show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). High-resolution mass spectrometry would be used to determine the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group. A prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the loss of the bromomethyl group and subsequent rearrangement. blogspot.comyoutube.com Another key fragmentation pathway would be the loss of the bromine atom, followed by further fragmentation of the benzophenone core. blogspot.com Cleavage can also result in the formation of the 3,5-dichlorobenzoyl cation and the 4-bromomethylphenyl cation.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment Identity |
|---|---|
| ~360/362/364/366 | [M]⁺ (Molecular Ion Cluster) |
| ~281/283/285 | [M-Br]⁺ |
| ~173/175 | [Cl₂C₆H₃CO]⁺ |
| ~184/186 | [BrCH₂C₆H₄]⁺ |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Substituted benzophenones typically exhibit two main absorption bands. scialert.netmdpi.com The spectrum of this compound is expected to show a strong absorption band around 250 nm, corresponding to a π → π* transition within the aromatic system. A weaker, longer-wavelength band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, would also be expected, likely appearing above 300 nm. mdpi.comresearchgate.net The exact positions and intensities of these bands are influenced by the substituents on the phenyl rings.
Predicted UV-Visible Absorption Data
| Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~250-260 |
Quantum Chemical Calculations for Molecular Insights
Computational chemistry provides a theoretical framework for understanding molecular structure, properties, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its three-dimensional geometry and electronic properties. nih.govlongdom.org
The geometry optimization would provide theoretical bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy conformation. These calculated parameters can be compared with experimental data if available from techniques like X-ray crystallography.
Furthermore, DFT calculations can predict various electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is a key parameter related to the molecule's stability and the energy required for electronic excitation. The distribution of these frontier orbitals can indicate the regions of the molecule involved in charge transfer. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
Predicted DFT Calculation Outputs (Illustrative)
| Parameter | Predicted Value/Information |
|---|---|
| Optimized Geometry | Predicted bond lengths (e.g., C=O, C-Cl, C-Br) and angles |
| HOMO Energy | Negative value (eV) |
| LUMO Energy | Negative value (eV) |
| HOMO-LUMO Gap | Positive value (eV), indicating electronic transition energy |
| Dipole Moment | Magnitude and direction (Debye) |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
No published data is available.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
No published data is available.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
No published data is available.
Theoretical Prediction of Spectroscopic Parameters
No published data is available.
Solid-State Characterization and Crystal Structure Analysis
X-ray Diffraction Studies for Atomic Arrangement and Conformation
No published data is available.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
No published data is available.
Future Research Directions and Interdisciplinary Prospects
Development of Green and Sustainable Synthetic Routes for Halogenated Benzophenones
The future synthesis of 4-(bromomethyl)-3,5-dichlorobenzophenone and related compounds will increasingly prioritize environmentally benign methodologies. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, a critical consideration given the environmental persistence of some halogenated organic compounds.
Future research is expected to focus on several key areas:
Alternative Solvents and Energy Sources: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant research thrust involves replacing these with greener alternatives like ethanol (B145695), which can sometimes act as both a solvent and a reagent. nih.govmdpi.com For instance, the photoreduction of benzophenone (B1666685) to benzopinacol (B1666686) has been successfully demonstrated using ethanol under sunlight, showcasing a solvent and energy source that are both renewable and sustainable. nih.govmdpi.com Microwave-assisted synthesis is another promising avenue, as it can accelerate reaction rates and reduce energy consumption, as demonstrated in the oxidation of diphenylmethane (B89790) using a clean oxidant like hydrogen peroxide (H₂O₂). acs.org
Benign Catalysts and Reagents: The use of toxic or heavy-metal catalysts is a major concern. Research into catalysts like iron acetate (B1210297), which is less toxic and more abundant, for key synthetic steps is anticipated. acs.org Furthermore, developing methods that utilize simple, non-toxic inorganic salts as halogen sources, such as using sodium chloride in ethanol to act as a source of "electrophilic chlorine," represents a significant step towards sustainability. unica.itbohrium.com This approach avoids the use of more hazardous halogenating agents.
These green approaches not only minimize environmental impact but also often lead to safer and more cost-effective production processes.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzophenones
| Feature | Traditional Synthesis | Green/Sustainable Approach |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Benzene | Ethanol, Water, Glacial Acetic Acid |
| Energy Source | Conventional heating (reflux) | Sunlight (Photochemistry), Microwave irradiation |
| Catalysts | Heavy metals, Lewis acids (e.g., AlCl₃) | Iron acetate, Biocatalysts |
| Reagents | Harsh oxidants, Hazardous halogenating agents | Hydrogen peroxide (H₂O₂), Sodium halides (e.g., NaCl) |
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The benzophenone moiety is a powerful photosensitizer, a property that is central to its role in novel catalytic transformations. rsc.org Upon photoexcitation, it can facilitate a variety of chemical reactions with high selectivity.
A key future direction lies in harnessing this photocatalytic ability for complex bond formations. One such advanced strategy involves merging benzophenone-mediated hydrogen atom transfer (HAT) with other catalytic cycles. For example, a recently developed method combines benzophenone photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT) and nickel catalysis. nih.gov This synergistic system allows for the generation of carbon-centered radicals from alkyl bromides, which can then be used in cross-electrophile coupling reactions to form new carbon-carbon bonds. nih.gov This approach is notable for its mild reaction conditions and broad tolerance of different functional groups, making it highly valuable for synthesizing medicinally relevant molecules. nih.gov
Future research will likely expand on this concept, exploring the use of this compound and its derivatives to catalyze a wider range of reactions, such as:
Late-stage functionalization: Introducing complex molecular fragments to drug candidates or natural products in the final steps of synthesis.
Asymmetric catalysis: Developing chiral benzophenone-based catalysts to control the stereochemistry of reaction products, which is crucial for pharmaceuticals.
Polymerization catalysis: Using the photocatalytic properties to initiate and control polymerization reactions with greater precision than traditional methods.
The goal is to move beyond simple radical generation and utilize the unique electronic properties of halogenated benzophenones to achieve highly selective and previously inaccessible chemical transformations.
Integration of this compound into Advanced Supramolecular Assemblies
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful platform for creating complex, functional materials. bohrium.com this compound is an excellent candidate as a building block (or "synthon") for such assemblies due to its distinct functional parts.
The key molecular features that enable its use in supramolecular chemistry are:
The Bromomethyl Group: This is a reactive site that can form covalent bonds, allowing the benzophenone unit to be permanently integrated into larger structures like polymers or attached to surfaces. acs.orgmdpi.com
The Dichlorophenyl Ring: The chlorine atoms can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used in crystal engineering to guide the self-assembly of molecules into specific architectures like 1D chains or 2D networks. nih.govbohrium.comnih.gov
The Aromatic Rings: The phenyl rings can engage in π-π stacking, another important non-covalent interaction that helps to organize molecules in the solid state. buffalo.edu
By combining these interactions, this compound can be used to construct a variety of advanced materials. A particularly promising area is the development of Metal-Organic Frameworks (MOFs) . nih.gov MOFs are porous, crystalline materials built from metal ions or clusters linked together by organic molecules. nih.govnih.gov By modifying the organic linker—for instance, by creating a dicarboxylic acid derivative of this compound—it would be possible to synthesize MOFs with built-in photochemical activity. Such materials could have applications in:
Heterogeneous photocatalysis: Where the MOF acts as a reusable, solid-state catalyst for chemical reactions.
Chemical sensing: Where the luminescence of the benzophenone moiety changes upon binding of specific analytes within the MOF's pores. mdpi.comresearchgate.net
Light-harvesting systems: For applications in artificial photosynthesis or solar cells.
The deliberate use of halogen bonding alongside other interactions like hydrogen bonding provides a reliable strategy for constructing extended molecular networks with predictable connectivity and dimensionality. nih.gov
Application in Photochemistry Beyond Traditional Photoinitiation
While benzophenones are widely used as photoinitiators for UV curing of inks, coatings, and adhesives, their photochemical potential is far greater. rsc.orgmdpi.com Future research will explore more sophisticated applications that leverage its unique photophysical properties.
Upon absorbing UV light, benzophenone efficiently transitions to an excited triplet state, which is a relatively long-lived diradical. rsc.org This triplet state can then interact with other molecules in several ways, opening up advanced applications:
Photophysical Probes: In biological systems, benzophenone derivatives have been used to identify and map interactions between peptides and proteins. rsc.org By incorporating the benzophenone moiety into a molecule that binds to a specific protein, researchers can use UV light to initiate a cross-linking reaction with nearby amino acids, effectively "tagging" the interaction site.
Photocatalysis in Organic Synthesis: As mentioned in section 6.2, the ability of excited benzophenone to abstract a hydrogen atom from a donor molecule is a key step in many powerful synthetic transformations. nih.gov This allows for the generation of reactive intermediates under mild conditions, using light as a "traceless reagent."
Materials Science: Benzophenone derivatives are being investigated for use in advanced materials. For example, embedding a benzophenone unit into a larger molecular structure has been shown to create host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com Furthermore, the phototransformation of benzophenone additives in plastics is an area of active study to understand the environmental fate and impact of these compounds. nih.gov
These applications move beyond simple polymerization and utilize the specific photochemical reaction pathways of the benzophenone core to achieve highly specialized functions in biology, synthesis, and materials science.
Computational Design and Machine Learning Approaches for Rational Compound Design
The traditional process of discovering new molecules with desired properties is often slow and costly. Computational chemistry and artificial intelligence are revolutionizing this process, and benzophenone derivatives are a prime subject for these new approaches.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological activity or chemical properties, have been successfully developed for benzophenones. nih.gov By using machine learning (ML) algorithms like artificial neural networks, researchers can build predictive models from existing data. nih.gov These models can then be used to:
Virtually screen large libraries of potential benzophenone derivatives to identify promising candidates for a specific application, such as new drugs or photoinitiators. nih.govmdpi.com
Design novel compounds with enhanced properties. For example, ML models have been used to design new benzophenone derivatives with potential antileishmanial activity, highlighting key structural features required for efficacy. nih.gov
Predict physicochemical properties. Density Functional Theory (DFT) calculations, a computational quantum mechanical modeling method, can be used to understand the electronic structure of benzophenones. nih.gov This allows for the prediction of properties like redox potentials, which are crucial for applications in electrochemistry and catalysis. nih.govrsc.org A linear relationship has been established between experimentally measured reduction potentials and DFT-calculated energies of the Lowest Unoccupied Molecular Orbital (LUMO), enabling the prediction of this property for new derivatives. nih.gov
The integration of machine learning and computational chemistry provides a powerful toolkit for the rational design of new halogenated benzophenones. nih.govuci.edu This data-driven approach accelerates the discovery cycle, reduces the need for extensive trial-and-error experimentation, and allows scientists to explore the vast chemical space of possible benzophenone structures in a more efficient and targeted manner.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Bromomethyl)-3,5-dichlorobenzophenone with high purity?
- Methodology : Optimize bromination of 3,5-dichlorobenzophenone derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (>95% purity thresholds align with reagent-grade standards in ) .
Q. How should researchers handle stability issues during storage of this compound?
- Methodology : Store at ≤4°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolysis. Conduct stability assays using NMR to detect decomposition byproducts (e.g., benzaldehyde derivatives). highlights similar brominated compounds requiring low-temperature storage .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodology : Combine NMR (¹H/¹³C, DEPT-135) to confirm substitution patterns and bromomethyl positioning. Use HRMS for molecular weight validation. Cross-reference crystallographic data from analogous brominated aromatics (e.g., pyrazole derivatives in ) to resolve ambiguities in dihedral angles .
Q. How can researchers mitigate health risks during experimental handling?
- Methodology : Follow protocols for brominated compounds: use fume hoods, nitrile gloves, and eye protection. For skin exposure, wash immediately with soap/water (≥15 min) and consult a physician (as per ). Implement spill kits with activated carbon for containment .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Compare catalytic systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) to evaluate C-Br bond activation efficiency. Monitor competing pathways (e.g., debromination) via GC-MS. ’s pyrazole derivatives suggest steric hindrance from dichloro groups may require tailored ligands .
Q. What strategies resolve contradictions in reported toxicity data for brominated benzophenones?
- Methodology : Perform in vitro assays (e.g., Ames test for mutagenicity) and compare with computational models (QSAR). notes incomplete toxicological profiles for brominated analogs, necessitating empirical validation .
Q. How can researchers optimize reaction conditions to minimize byproducts (e.g., di-brominated species)?
- Methodology : Use stoichiometric control (≤1.1 eq. Br source) and kinetic studies (UV-Vis monitoring) to identify optimal reaction windows. ’s purity thresholds (>95%) highlight the need for rigorous purification post-synthesis .
Q. What advanced spectral techniques address ambiguities in distinguishing regioisomers?
- Methodology : Employ NOESY NMR to probe spatial proximity of substituents. For crystalline samples, single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Computational DFT simulations can predict vibrational spectra (IR/Raman) for comparison .
Q. How do environmental factors (pH, temperature) affect the compound’s degradation in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
